molecular formula C30H18ClNO5 B11645845 3-(4-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

3-(4-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone

Cat. No.: B11645845
M. Wt: 507.9 g/mol
InChI Key: JVIKEENCFNEITG-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound that features a unique spiro structure. This compound is characterized by the presence of a chlorophenyl group, a naphthyl group, and a spiro-fused furo-pyrrole-indene system. The compound’s intricate structure makes it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. The process begins with the preparation of the furo-pyrrole-indene core, followed by the introduction of the chlorophenyl and naphthyl groups. Common reagents used in these reactions include chlorinating agents, naphthyl derivatives, and various catalysts to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chlorophenyl and naphthyl groups can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups attached to the chlorophenyl or naphthyl rings.

Scientific Research Applications

3-(4-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable subject for studying spiro compounds and their reactivity.

    Biology: Researchers investigate its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development.

    Industry: It may be used in the synthesis of advanced materials and as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dichlorophenyl)-3-naphthalen-2-yl-urea
  • 1-(4-fluorophenyl)-3-naphthalen-1-yl-urea
  • 1-naphthalen-1-yl-3-(4-phenoxyphenyl)-urea

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-5-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone stands out due to its spiro-fused structure, which imparts unique chemical and physical properties

Properties

Molecular Formula

C30H18ClNO5

Molecular Weight

507.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-5-naphthalen-1-ylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

InChI

InChI=1S/C30H18ClNO5/c31-18-14-12-17(13-15-18)25-23-24(30(37-25)26(33)20-9-3-4-10-21(20)27(30)34)29(36)32(28(23)35)22-11-5-7-16-6-1-2-8-19(16)22/h1-15,23-25H

InChI Key

JVIKEENCFNEITG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4C(C3=O)C5(C(=O)C6=CC=CC=C6C5=O)OC4C7=CC=C(C=C7)Cl

Origin of Product

United States

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